3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with an isobutyl group at the 1-position and a sulfonamide-linked benzene ring at the 6-position. The benzene ring is further substituted with chlorine (3-position) and methoxy (4-position) groups.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-18-7-5-15(10-14(18)4-9-20(23)24)22-28(25,26)16-6-8-19(27-3)17(21)11-16/h5-8,10-11,13,22H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRXZSJGXQGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 393.87 g/mol. The presence of the chloro group and sulfonamide moiety contributes to its biological properties.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.99 ± 0.01 | |
| HeLa (Cervical) | 0.54 ± 0.02 | |
| A549 (Lung) | 0.48 ± 0.03 | |
| HepG2 (Liver) | 0.40 ± 0.05 |
These results indicate that the compound is particularly potent against liver and lung cancer cell lines.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of tubulin polymerization. This was supported by in vitro assays showing that the compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in sensitive cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroquinoline scaffold can significantly influence biological activity. For instance:
- Substituents on the benzene ring : The presence of methoxy groups enhances solubility and may improve interaction with target proteins.
- Chloro substituent : Contributes to increased lipophilicity and potential binding affinity for cellular targets.
Case Studies
Several case studies have evaluated the biological activity of this compound in vivo and in vitro:
- In Vivo Efficacy : A study conducted on xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Research indicates that when used in combination with standard chemotherapeutic agents, such as doxorubicin, there is a synergistic effect leading to enhanced cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Substituent Effects on Activity
- The propylsulfonyl group in Analog 2 adds polarity but may reduce membrane permeability . Replacing the tetrahydroquinoline core with a pyridine ring (Analog 3) alters the electron density and conformational flexibility, likely reducing affinity for quinoline-specific targets .
Benzene Ring Substituents :
- The 3-Cl, 4-OCH3 combination in the target compound balances electron-withdrawing (Cl) and electron-donating (OCH3) effects, optimizing π-π stacking and hydrogen bonding. In contrast, Analog 1’s 4-F substituent increases electronegativity but may reduce metabolic stability .
- 4-OCH2CH(CH2)2 (Analog 4) introduces a branched alkoxy group, which could enhance solubility but reduce target selectivity compared to the smaller methoxy group in the target .
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Solubility :
- The target compound (MW 422.9) and Analog 3 (MW 422.9) share similar masses, suggesting comparable solubility profiles. Analog 4 (MW 402.5) may exhibit better absorption due to lower molecular weight but reduced target engagement .
- The dichlorobenzyl-substituted Analog 3 (MW 452.7) likely has higher lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
